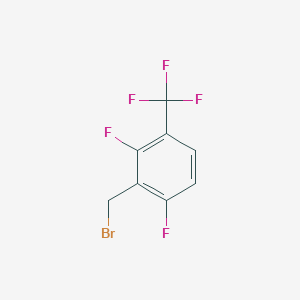2,6-Difluoro-3-(trifluoromethyl)benzyl bromide
CAS No.: 2149589-86-4
Cat. No.: VC6835185
Molecular Formula: C8H4BrF5
Molecular Weight: 275.016
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2149589-86-4 |
|---|---|
| Molecular Formula | C8H4BrF5 |
| Molecular Weight | 275.016 |
| IUPAC Name | 2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H4BrF5/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 |
| Standard InChI Key | SWPSKNOJWNSFAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)CBr)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2,6-Difluoro-3-(trifluoromethyl)benzyl bromide features a benzyl core substituted with two fluorine atoms at the 2- and 6-positions, a trifluoromethyl group at the 3-position, and a bromine atom on the methyl side chain. The IUPAC name 2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene underscores its substitution pattern. The trifluoromethyl group induces significant electron withdrawal, polarizing the benzyl bromide for nucleophilic attacks, while fluorine atoms enhance thermal stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄BrF₅ | |
| Molecular Weight | 275.013 g/mol | |
| CAS Registry Number | 2149589-86-4 | |
| Hazard Statements | H314 (Causes severe skin burns) |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited in public domains, analogous benzyl bromides exhibit diagnostic signals in ¹H NMR and ¹⁹F NMR. For example, 2,6-difluorobenzyl bromide derivatives show aromatic protons as multiplets near δ 7.3–6.9 ppm and benzylic CH₂ resonances at δ 4.3–4.6 ppm . Fluorine NMR of trifluoromethyl groups typically appears as singlets near δ -59 to -63 ppm .
Synthesis and Manufacturing
Bromination Pathways
The compound is synthesized via bromination of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol using reagents like PBr₃ or HBr/AcOH. A documented approach for similar substrates involves treating the alcohol with thionyl chloride (SOCl₂) to form the intermediate chloride, followed by bromide substitution .
Azide Functionalization
In catalytic applications, 2,6-difluoro-3-(trifluoromethyl)benzyl bromide serves as a precursor for azides. Treatment with sodium azide (NaN₃) in polar solvents like DMF yields the corresponding benzyl azide, a key intermediate in "click chemistry" .
Table 2: Representative Synthetic Protocol
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2,6-Difluorobenzyl alcohol | 2,6-Difluorobenzyl chloride | 85% |
| 2 | KBr, DMF, 80°C | 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide | 78% |
| Parameter | Specification |
|---|---|
| GHS Signal Word | Danger |
| Precautionary Measures | Use fume hood, nitrile gloves |
| HS Code | 2903998090 (Halogenated derivatives) |
| Supplier | Quantity | Price ($) |
|---|---|---|
| Apolloscientific | 250 mg | 218 |
| SynQuest Laboratories | 1 g | 720 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom’s lability enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds prevalent in kinase inhibitors. The trifluoromethyl group enhances metabolic stability in drug candidates .
Materials Science
Fluorinated benzyl bromides are precursors to hydrophobic coatings. Photopolymerization of azide derivatives yields triazole-linked polymers with applications in gas separation membranes .
Spectroscopic and Analytical Methods
Nuclear Magnetic Resonance (NMR)
Although direct data is sparse, analogous compounds exhibit:
-
¹H NMR: Benzylic CH₂ at δ 4.43 ppm (singlet) and aromatic protons as triplets (J = 8.5 Hz) .
-
¹⁹F NMR: Trifluoromethyl groups resonate near δ -59.58 ppm, while aromatic fluorines appear upfield at δ -114 ppm .
Infrared Spectroscopy
Expected IR peaks include C-Br stretch at 550–600 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Regulatory and Environmental Considerations
Waste Disposal
Incinerating halogenated waste requires scrubbing to prevent HBr and HF emissions. Regulatory bodies mandate compliance with EPA Halogenated Waste Guidelines.
Global Trade Compliance
The HS Code 2903998090 classifies it under halogenated derivatives of aromatic hydrocarbons, subject to export controls in some jurisdictions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume